Enhanced Lipophilicity Relative to Shorter Alkoxy Analogs Predicts Improved CNS Permeability
The 3-methylbutoxy (isopentyloxy) substituent of (1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine significantly elevates calculated lipophilicity (XLogP3-AA = 2.8; LogP = 3.308) compared to shorter-chain alkoxy analogs, such as the 4-isopropoxy derivative (predicted XLogP ~2.0–2.2) [1][2]. This increased lipophilicity, as established in 4-alkoxy-substituted phenethylamine series, correlates positively with enhanced passive membrane permeability and blood-brain barrier penetration [3].
| Evidence Dimension | Lipophilicity (Calculated XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8; LogP = 3.308 |
| Comparator Or Baseline | 1-(4-Isopropoxyphenyl)ethanamine: estimated XLogP ~2.0–2.2 |
| Quantified Difference | ΔLogP ≈ +0.6 to +1.1 units |
| Conditions | Computed physicochemical properties (PubChem, Chembase) [1][2] |
Why This Matters
Higher LogP directly translates to superior CNS penetration potential, making this compound a more suitable candidate for neurological target engagement studies than shorter-chain analogs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 25324321, (1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine. Accessed April 15, 2026. View Source
- [2] Chembase.cn. (1R)-1-[4-(3-methylbutoxy)phenyl]ethan-1-amine. CBID:280626. Accessed April 15, 2026. View Source
- [3] Kolaczynska, K.E., Luethi, D., Trachsel, D., Hoener, M.C., Liechti, M.E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. View Source
